2-[(2-chloro-1-oxoethyl)-(2,2-dimethoxyethyl)amino]-2-(4-chlorophenyl)-N-cyclohexylacetamide
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Overview
Description
2-[(2-chloro-1-oxoethyl)-(2,2-dimethoxyethyl)amino]-2-(4-chlorophenyl)-N-cyclohexylacetamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Radiosynthesis in Herbicide Studies
2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, a chloroacetanilide herbicide, and its derivatives have been studied for their metabolism and mode of action. Research involving 2-[(2-chloro-1-oxoethyl)-(2,2-dimethoxyethyl)amino]-2-(4-chlorophenyl)-N-cyclohexylacetamide could fall under similar scopes, focusing on radiosynthesis to understand the biological activity and action mechanisms of such compounds (Latli & Casida, 1995).
Antimicrobial Activity
Compounds similar to this compound have been synthesized and tested for their antimicrobial properties. Research in this area focuses on creating new compounds and evaluating their effectiveness against various microorganisms, contributing significantly to the development of new antibacterial and antifungal agents (Pagadala et al., 2012).
Powder Diffraction and Pesticide Potential
Derivatives of compounds similar to this compound have been characterized using X-ray powder diffraction, indicating their potential as pesticides. This research area explores the structural properties of such compounds, which is essential for understanding their function and effectiveness as pesticides (Olszewska, Tarasiuk, & Pikus, 2009).
QSAR Studies in Antibacterial Agents
Quantitative structure-activity relationship (QSAR) studies involving compounds similar to this compound have been conducted to assess their antibacterial activity. This area of research is crucial for designing and developing new antibacterial agents, where the relationship between the chemical structure and biological activity is systematically analyzed (Desai et al., 2008).
Properties
Molecular Formula |
C20H28Cl2N2O4 |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
2-[(2-chloroacetyl)-(2,2-dimethoxyethyl)amino]-2-(4-chlorophenyl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C20H28Cl2N2O4/c1-27-18(28-2)13-24(17(25)12-21)19(14-8-10-15(22)11-9-14)20(26)23-16-6-4-3-5-7-16/h8-11,16,18-19H,3-7,12-13H2,1-2H3,(H,23,26) |
InChI Key |
CNFMQRQCIJHJNG-UHFFFAOYSA-N |
SMILES |
COC(CN(C(C1=CC=C(C=C1)Cl)C(=O)NC2CCCCC2)C(=O)CCl)OC |
Canonical SMILES |
COC(CN(C(C1=CC=C(C=C1)Cl)C(=O)NC2CCCCC2)C(=O)CCl)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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